Sucrose octabenzoate
Description
Historical Context of Sucrose (B13894) Ester Research and Sucrochemistry
The exploration of sucrose esters is deeply rooted in the broader field of "sucrochemistry," a term that defines the chemical utilization of sucrose and its byproducts to create new markets. acs.org The concept emerged from the recognition that while the human capacity for sucrose as a food is limited, its potential as a chemical raw material is vast. acs.orgacs.org The journey of sucrose ester research began with the aim of creating surfactants by attaching a "fat tail" to the hydrophilic sucrose molecule. umn.edu This led to the development of sucrose fatty acid esters, which have been utilized in the chemical industry since 1939. sci-hub.seresearchgate.net
The initial synthesis of sucrose polyesters was achieved by interesterifying sucrose with methyl esters of fatty acids in the presence of an alkaline catalyst, using dimethylformamide (DMF) as a solvent. umn.edu This process was patented in 1959. umn.edu Over the years, significant advancements have been made, including the move towards solventless processes and the use of enzymatic synthesis, making the production of sucrose esters more environmentally friendly. umn.edumarketresearch.com The history of sugar itself dates back thousands of years, with sugarcane originating in Southeast Asia and its refining process spreading globally over centuries. scribd.com
Chemical Significance of Sucrose as a Renewable Platform Molecule
Sucrose, commonly known as table sugar, is the most abundantly produced pure organic chemical worldwide, derived from renewable resources like sugarcane and sugar beet. umn.edursc.org Its status as a low-cost and readily available polyhydric alcohol makes it an attractive starting material for a wide range of chemical transformations. umn.edu Sucrose is a disaccharide composed of glucose and fructose (B13574) units, featuring eight hydroxyl groups that provide ample opportunities for chemical modification. umn.edursc.org
The versatility of sucrose as a platform molecule is demonstrated by its use in producing not only esters but also a variety of other valuable chemicals. It serves as a feedstock for the production of bio-ethanol, and can be converted into important platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), which is a precursor to high-value polymer precursors and fuel additives. mdpi.comresearchgate.netresearchgate.net Furthermore, sucrose can be transformed into biodegradable polymers such as polyesters and polyurethanes. researchgate.net The use of sucrose as a renewable feedstock is a key aspect of the broader movement towards a bio-based economy, aiming to reduce dependence on fossil fuels. acs.org
Current Research Landscape and Academic Relevance of Sucrose Octabenzoate
This compound, a fully benzoylated derivative of sucrose, is a subject of ongoing academic and industrial interest. iupac.orgresearchgate.net It is commercially used as a plasticizer for various polymers, including cellulose (B213188) acetate (B1210297) films, and is compatible with a wide array of resins, oils, and waxes. iupac.orgresearchgate.net Its ability to improve the hardness and gloss of products makes it a valuable component in inks, adhesives, and coatings. biosynth.com
Current research often focuses on the selective synthesis and deacylation of sucrose esters to produce derivatives with specific properties. researchgate.net For instance, the selective debenzoylation of this compound can yield hepta- and hexa-O-benzoyl sucrose derivatives. researchgate.net Spectroscopic techniques, particularly NMR, are crucial for characterizing these complex molecules. Detailed assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals of the carbohydrate portion of this compound has been achieved through advanced techniques like homonuclear shift correlation experiments (COSY) and heteronuclear shift correlation measurements. researchgate.net This detailed structural information is vital for understanding the reactivity of different hydroxyl groups on the sucrose molecule and for designing targeted syntheses of sucrose derivatives. researchgate.net
The global market for sucrose esters is expanding, driven by their use in the food, beverage, cosmetics, and pharmaceutical industries. sci-hub.semarketresearch.com This growth fuels further research into novel applications and improved production methods for compounds like this compound.
Methodological Framework for Investigation
The investigation of this compound and other sucrose derivatives employs a range of chemical and analytical techniques.
Synthesis and Modification: The primary method for synthesizing this compound is the esterification of sucrose with benzoyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), which acts as a catalyst. smolecule.com Variations in reaction conditions, such as temperature and the ratio of reactants, can be controlled to achieve the desired degree of substitution. smolecule.com Selective modification of this compound, such as partial deacylation, is often achieved using specific reagents like isopropylamine (B41738). researchgate.net
Purification and Isolation: Following synthesis, purification is essential to remove unreacted starting materials and byproducts. Common techniques include extraction, distillation, and chromatography. smolecule.comcdnsciencepub.com Column chromatography on silica (B1680970) gel is frequently used to separate different sucrose esters based on their polarity. cdnsciencepub.com
Structural Characterization: A variety of spectroscopic methods are employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure, including the specific positions of the benzoate (B1203000) groups. researchgate.net Advanced 2D NMR techniques like COSY and HETCOR provide detailed connectivity information. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation patterns, which can provide further structural clues. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the ester linkages. nih.gov
X-ray Crystallography and Neutron Diffraction: These techniques have been used to determine the precise three-dimensional structure of sucrose and its derivatives in the crystalline state, including bond lengths, bond angles, and conformation. iupac.org
Below is an interactive data table summarizing the key properties of this compound:
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-2,5-bis(benzoyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H54O19/c69-59(44-25-9-1-10-26-44)77-41-52-54(81-62(72)47-31-15-4-16-32-47)56(83-64(74)49-35-19-6-20-36-49)57(84-65(75)50-37-21-7-22-38-50)67(80-52)87-68(43-79-61(71)46-29-13-3-14-30-46)58(85-66(76)51-39-23-8-24-40-51)55(82-63(73)48-33-17-5-18-34-48)53(86-68)42-78-60(70)45-27-11-2-12-28-45/h1-40,52-58,67H,41-43H2/t52-,53-,54-,55-,56+,57-,58+,67-,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVKIDZMLQJCH-KWOGCLBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H54O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051641 | |
| Record name | Sucrose octabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1175.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2425-84-5, 12738-64-6 | |
| Record name | Sucrose octabenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sucrose octabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCROSE BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCROSE OCTABENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324V957SP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Optimization for Sucrose Octabenzoate
Conventional Esterification Protocols
Traditional methods for synthesizing sucrose (B13894) octabenzoate primarily rely on the reaction of sucrose with an acylating agent in the presence of a catalyst and a suitable solvent.
Catalyst Systems and Their Influence on Reaction Efficiency
The choice of catalyst is critical in conventional esterification to produce sucrose octabenzoate. Basic catalysts are commonly employed to facilitate the reaction between sucrose and the benzoylating agent.
One established method involves the use of pyridine (B92270) as both a catalyst and a solvent. google.com In this process, sucrose is reacted with benzoyl chloride in pyridine, which acts as an acid acceptor, neutralizing the hydrochloric acid byproduct and driving the reaction towards the formation of the fully benzoylated product. google.com Another common base used as a catalyst is sodium hydroxide (B78521) . smolecule.com In this system, sucrose is first treated with sodium hydroxide to form a more reactive alkoxide intermediate, which then readily reacts with benzoyl chloride. smolecule.com
The efficiency of these catalyst systems can be high, with reported yields for the octa-benzoate derivative reaching up to 90.0% when using sodium hydroxide in a two-phase solvent system. google.com
Table 1: Comparison of Conventional Catalyst Systems for this compound Synthesis
| Catalyst | Acylating Agent | Solvent | Reported Yield | Reference |
| Pyridine | Benzoyl Chloride | Pyridine | Not specified | google.com |
| Sodium Hydroxide | Benzoyl Chloride | Water/Water-immiscible solvent | 90.0% | google.com |
| Sodium Acetate (B1210297) | Acetic Anhydride (B1165640)* | Not specified | 40% | youtube.com |
*Note: This example is for sucrose octaacetate, a structurally similar compound, to illustrate the use of another common catalyst in sucrose esterification.
Solvent Systems and Reaction Environment Control
The reaction environment, particularly the solvent system, plays a crucial role in the synthesis of this compound. The low solubility of sucrose in many organic solvents presents a significant challenge.
To overcome this, a common approach involves a two-phase solvent system . google.com In this method, sucrose is dissolved in water, while the benzoyl chloride is dissolved in a water-immiscible organic solvent. google.com The reaction occurs at the interface of the two phases, with the base catalyst present in the aqueous phase. google.com This technique allows for effective mixing and reaction of the starting materials.
Another strategy employs a solvent that can dissolve both reactants. Pyridine , as mentioned earlier, serves this dual role as both a catalyst and a solvent, creating a homogeneous reaction mixture. google.com After the reaction, a solvent like methylene (B1212753) chloride can be added to facilitate the work-up process, which involves washing with water to remove the pyridine salt. google.com
Control of the reaction temperature is also important for optimizing the yield and minimizing side reactions. The esterification is often carried out at controlled temperatures, for instance, between -15°C and 50°C. google.com
Advanced Synthetic Approaches
In recent years, research has focused on developing more efficient and environmentally friendly methods for the synthesis of sucrose esters, including this compound. These advanced approaches aim to reduce reaction times, lower energy consumption, and utilize less hazardous reagents.
Ultrasound-Assisted Esterification Techniques
Ultrasound irradiation has emerged as a promising technique to accelerate the synthesis of sucrose esters. The application of ultrasonic waves can significantly enhance the reaction rate by improving mass transfer and creating localized high-temperature and high-pressure zones through cavitation. uctm.edu
Studies on the synthesis of sucrose octanoate, a related sucrose ester, have shown that ultrasound-assisted transesterification can lead to good yields (75%) in a shorter reaction time (2 hours) compared to conventional heating methods. sioc-journal.cn For the synthesis of sucrose octaacetate, another analogue, ultrasound-assisted esterification resulted in a higher yield at a milder temperature compared to conventional heating. fkit.hr This "green" method offers the advantages of reduced energy consumption and shorter reaction times. fkit.hrbiointerfaceresearch.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Sucrose Octaacetate
| Synthesis Method | Reaction Time | Temperature | Power | Yield | Reference |
| Conventional Heating | 60 min | Boiling | 800 W | Lower | fkit.hr |
| Ultrasound-Assisted | 30 min | 45 °C | 30 W | Higher | fkit.hr |
Alternative Acyl Donors and Their Synthetic Utility
While benzoyl chloride is a common acyl donor for the synthesis of this compound, research has explored the use of alternative reagents. google.com Fatty acid vinyl esters have been used in enzyme-catalyzed acylations of sucrose. nih.gov For the synthesis of sucrose octaacetate, acetic anhydride is a widely used and effective acylating agent. youtube.comfkit.hr The choice of acyl donor can influence the reaction conditions and the purification strategy. The use of acid anhydrides, for instance, can be more expensive and complicated for higher fatty acids. google.com
Enzyme-Catalyzed Synthesis and Regioselectivity Considerations
Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for preparing sucrose esters. researchgate.net Lipases and proteases are the most commonly used enzymes for this purpose. researchgate.net A key advantage of enzymatic synthesis is the potential for regioselectivity, allowing for the acylation of specific hydroxyl groups on the sucrose molecule. nih.govtandfonline.com
For instance, subtilisin has been shown to preferentially acylate the 1'-hydroxyl group of sucrose. nih.govrpi.edu The regioselectivity can be influenced by the choice of enzyme, the solvent, and the acyl donor. nih.gov For example, using subtilisins (B1170691) in more hydrophobic solvents can shift the acylation preference from the 1'-hydroxyl to the 6-hydroxyl group. nih.gov While much of the research on enzymatic synthesis has focused on producing mono- or di-esters for surfactant applications, some studies have investigated the synthesis of fully substituted sucrose esters like sucrose octaacetate. google.comnih.gov An alkaline protease from Serratia sp. has been used to synthesize sucrose octaacetate with a conversion rate of over 90% in a pyridine/n-hexane solvent system. nih.gov
However, achieving complete esterification to form this compound enzymatically can be challenging, and reaction times can be significantly longer than in chemical synthesis, ranging from hours to several days. researchgate.net
Table 3: Enzymes Used in Sucrose Ester Synthesis and Their Regioselectivity
| Enzyme | Acyl Donor | Primary Acylation Position(s) | Reference |
| Subtilisin BPN' & Carlsberg | Vinyl esters | 1'-hydroxyl (major), 6-hydroxyl (minor) | nih.gov |
| Alkaline Protease (from Serratia sp.) | Acetic anhydride | All 8 hydroxyls (for octaacetate) | nih.gov |
| Lipases | Vinyl esters | 6-O and 6'-O positions | researchgate.net |
| Protease N | Activated/enol esters | 1'-OH | researchgate.net |
| Alkaline protease AL-89 | Activated/enol esters | 2-OH (primary), 3-OH & 3'-OH (secondary) | researchgate.net |
| Thermolysin | Activated/enol esters | 6-OH | researchgate.net |
Yield Enhancement and Purity Assessment in Synthetic Processes
The efficient synthesis of this compound with high purity is crucial for its application in various industries. Research has focused on optimizing reaction conditions to maximize yield and developing robust analytical methods for accurate purity assessment.
Yield Enhancement Strategies
Key to improving the yield of this compound is the strategic control of reaction parameters during the esterification of sucrose with benzoyl chloride. The Schotten-Baumann reaction, a widely used method, involves reacting sucrose with benzoyl chloride in the presence of a base.
Solvent and Reagent Stoichiometry:
A process for producing sucrose benzoates with 6 to 8 benzoate (B1203000) groups involves reacting an aqueous sucrose solution with a solution of benzoyl chloride in a water-immiscible solvent. google.com The use of a mutual solvent for both benzoyl chloride and the resulting sucrose benzoate is a key aspect of this process. google.com To achieve high yields, a slight excess of benzoyl chloride and sodium hydroxide is often employed. google.com The molar ratio of benzoyl chloride to sucrose is typically maintained between 6 and 10 to facilitate the formation of the highly benzoylated product. google.com
Temperature Control:
Temperature plays a critical role in the synthesis. The reaction is typically maintained at a temperature between -15°C and 50°C. google.comsmolecule.com Keeping the temperature below 50°C is important for controlling the reaction and minimizing side product formation. google.com
Role of the Base:
Sodium hydroxide is commonly used as a base to neutralize the hydrochloric acid byproduct of the esterification reaction. google.comsmolecule.com It acts as a catalyst by forming a more reactive alkoxide intermediate with sucrose. smolecule.com Gradual addition of the base is recommended to control the reaction rate. smolecule.com In some historical methods, pyridine was used as an acid acceptor, which allowed for good yields; however, its cost and the need for recovery processes make it less suitable for large-scale, economical production. google.com
Alternative Synthetic Approaches:
While the Schotten-Baumann reaction is prevalent, other methods have been explored for the synthesis of sucrose esters. For instance, ultrasound-assisted synthesis has been shown to be effective for producing sucrose octaacetate, a related compound, suggesting its potential applicability for this compound synthesis to achieve higher yields at milder temperatures. fkit.hr
The following table summarizes the impact of different reaction parameters on the yield of sucrose benzoate synthesis.
| Parameter | Condition | Effect on Yield | Reference |
| Solvent System | Water-immiscible solvent for benzoyl chloride and sucrose benzoate | Facilitates product separation and improves yield. | google.com |
| Reagent Ratio | Slight excess of benzoyl chloride and sodium hydroxide | Drives the reaction towards the fully substituted product. | google.com |
| Temperature | -15°C to 50°C | Optimal range for controlling the reaction and maximizing yield. | google.comsmolecule.com |
| Base | Gradual addition of sodium hydroxide | Controls reaction rate and facilitates the formation of the alkoxide intermediate. | smolecule.com |
Purity Assessment
Ensuring the high purity of this compound is essential for its intended applications. fishersci.sescbt.com Commercially available this compound is often cited with a purity of 98%. fishersci.sescbt.com A variety of analytical techniques are employed to confirm the identity and assess the purity of the final product.
Chromatographic Methods:
Chromatography is a fundamental tool for separating and purifying this compound from unreacted starting materials and byproducts. Techniques like column chromatography are likely used in the purification process. The retention factor (Rf) value from thin-layer chromatography (TLC) can be used for preliminary purity checks, as demonstrated for the related compound sucrose octaacetate. fkit.hr
Spectroscopic Techniques:
Spectroscopic methods provide detailed structural information and are invaluable for confirming the identity of this compound.
Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule. The presence of strong carbonyl (C=O) absorption bands confirms the esterification of the hydroxyl groups of sucrose. fkit.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and confirming the complete benzoylation of all eight hydroxyl groups on the sucrose backbone.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the formation of this compound (C₆₈H₅₄O₁₉). scbt.com
The following table outlines the analytical methods used for the purity assessment of this compound.
| Analytical Technique | Purpose | Key Findings | Reference |
| Chromatography | Separation and purification | Allows for the isolation of the desired product from the reaction mixture. | fkit.hr |
| IR Spectroscopy | Functional group identification | Confirms the presence of ester carbonyl groups. | fkit.hr |
| NMR Spectroscopy | Structural elucidation | Verifies the complete benzoylation of sucrose. | fkit.hr |
| Mass Spectrometry | Molecular weight determination | Confirms the molecular formula C₆₈H₅₄O₁₉. | scbt.com |
Chemical Transformations and Regioselective Derivatization of Sucrose Octabenzoate
Selective Deacylation Reactions
Selective deacylation, or debenzoylation, of sucrose (B13894) octabenzoate is a critical process for accessing partially protected sucrose intermediates. This controlled removal of benzoate (B1203000) groups from specific positions on the sucrose scaffold opens avenues for further chemical modifications.
Mechanism and Regioselectivity of Debenzoylation
The selective debenzoylation of sucrose octabenzoate can be achieved under various conditions, with the regioselectivity being highly dependent on the reagents and reaction parameters employed. For instance, the use of isopropylamine (B41738) without a solvent has been shown to preferentially cause deacylation within the fructofuranosyl ring. researchgate.net This highlights a degree of inherent regioselectivity in the debenzoylation process, which can be exploited for targeted synthesis.
Reagents and Conditions for Partial Debenzoylation
A variety of reagents and conditions have been explored for the partial debenzoylation of this compound and related acylated sucrose derivatives. These methods aim to achieve a balance between effective deacylation and the preservation of other ester linkages.
| Reagent/Condition | Outcome | Reference |
| Isopropylamine (solvent-free) | Deacylation in the furanose ring, yielding hepta- and hexa-O-benzoates. | researchgate.net |
| Lipase AY 30 (Candida cylindracea) | Produces a 3:1 mixture of 3'- and 1'-hydroxy-heptaacetates from sucrose octaacetate. | researchgate.net |
| Porcine pancreatic lipase | Yields the 3'-hydroxy-heptaacetate from sucrose octaacetate. | researchgate.net |
| Lipase SP-435 (Candida antartica) | Results in the 6'-hydroxyheptaacetate from sucrose octaacetate. | researchgate.net |
| Lipase AP 12 (Asperilligus niger) | Generates a 1:1 mixture of 4- and 6-hydroxy-heptaacetates from sucrose octaacetate. | researchgate.net |
| Protease N (Bacillus subtilis) | Produces a 1:1:1 mixture of 3'-, 1'-, and 6'-hydroxy-heptaacetates from sucrose octaacetate. | researchgate.net |
| Proleather (Bacillus subtilis) / Alcanase (Bacillus licheniformis) | Predominantly yields the 6'-hydroxy-heptaacetate from sucrose octaacetate. | researchgate.net |
It is important to note that while some of these examples refer to the deacetylation of sucrose octaacetate, the principles of enzymatic and chemical regioselectivity are often transferable to the debenzoylation of this compound.
Identification of Deacylation Products
The precise identification of the products resulting from partial deacylation is crucial for understanding the regioselectivity of the reaction and for the subsequent use of these intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for this purpose. nih.gov
By assigning the ¹H and ¹³C signals of the sucrose moiety and the carbonyl carbons of the benzoate groups in this compound, it becomes possible to identify the specific positions where deacylation has occurred. nih.govresearchgate.net This is achieved by comparing the NMR spectra of the partially deacylated products with that of the fully substituted starting material. A method involving the treatment of the deacylation product with ¹³C-labeled benzoyl chloride allows for the ready identification of the newly formed ester linkage, and thus the position of the free hydroxyl group in the intermediate. nih.govresearchgate.net
Site-Specific Functionalization of this compound Scaffolds
The partially deacylated sucrose benzoates serve as valuable scaffolds for site-specific functionalization. The free hydroxyl groups can be selectively targeted for further chemical modifications, leading to the synthesis of novel sucrose derivatives with specific functionalities.
Preparation of Partially Substituted Sucrose Benzoates
The preparation of partially substituted sucrose benzoates can be achieved not only through the deacylation of this compound but also through the direct, regioselective benzoylation of unprotected sucrose. The use of organotin reagents, for example, allows for the selective activation of certain hydroxyl groups, guiding the benzoylation to specific positions. google.com
For instance, reacting sucrose with bis(tributyltin) oxide followed by benzoyl chloride can yield a mixture of sucrose benzoates. google.com More refined methods have been developed to achieve higher regioselectivity. The reaction of 6,1′,6′-tri-O-tritylsucrose with dibutyltin (B87310) oxide followed by benzoyl chloride has been reported to produce 3′-O-benzoyl-6,1′,6′-tri-O-tritylsucrose with high yield, demonstrating the utility of protecting groups in directing functionalization. google.com
Exploration of Hydroxyl Group Reactivity Profiles
The reactivity of the different hydroxyl groups in the sucrose molecule is a key factor governing the outcome of both deacylation and direct functionalization reactions. The general order of reactivity for the primary hydroxyl groups is C-6 > C-6' > C-1'. iupac.org However, this order can be influenced by the specific reaction conditions and the nature of the reagents used. iupac.orgresearchgate.net
A detailed kinetic study of the reaction between sucrose and phenyl isocyanate revealed the following order of hydroxyl group reactivity: k(OH)6′ > k(OH)6 > k(OH)1′ > k(OH)3 > k(OH)4 > k(OH)2 > k(OH)4′ > k(OH)3′. rsc.org This highlights the superior reactivity of the primary hydroxyl groups. rsc.org The exploration of these reactivity profiles is essential for designing synthetic strategies that lead to the desired, selectively functionalized sucrose derivatives. researchgate.net
Synthesis of Mixed Sucrose Esters and Ethers
The synthesis of mixed sucrose esters and ethers from this compound is a nuanced process that allows for the creation of a diverse array of sucrose derivatives with tailored properties. These reactions often involve the selective removal of benzoate groups followed by the introduction of different acyl or alkyl chains, or direct displacement reactions. The inherent differences in the reactivity of the eight hydroxyl groups on the sucrose molecule, with primary hydroxyls generally being more reactive than secondary ones, are key to achieving regioselectivity. researchgate.net
One common strategy involves the partial debenzoylation of this compound to yield hepta- or hexa-O-benzoates. researchgate.net For instance, using isopropylamine without a solvent can selectively remove acyl groups from the furanose ring. researchgate.net This selective deacylation provides free hydroxyl groups that can then be esterified or etherified with different reagents to produce mixed esters or ethers.
The synthesis of mixed sucrose esters can also be achieved through transesterification reactions. nih.govassemblingsugars.fr For example, the reaction of sucrose with mixed carboxylic-palmitic anhydrides, catalyzed by an acid resin like Amberlyst-15, yields a mixture of sucrose esters of palmitic acid. nih.gov The conditions of these reactions, such as the solvent and molar ratio of reactants, are critical in determining the final product distribution. nih.gov In some solvent-free methods, a mixture of sucrose, potassium hydroxide (B78521), and a magnesium long-chain alkanoate is heated, followed by the addition of a fatty acid methyl ester to produce sucrose monoesters and diesters. assemblingsugars.fr
Another approach to synthesizing mixed esters is the base-catalyzed transesterification of sucrose with vinyl esters in a solvent like dimethylsulfoxide (DMSO). dss.go.th This method has been used to prepare a series of sucrose esters with varying acyl chain lengths, resulting in high yields of monoesters. dss.go.th The choice of catalyst can significantly influence the regioselectivity of the acylation. tandfonline.com
The synthesis of sucrose ethers can be accomplished through methods like selective benzylation. Electrochemical methods have been employed to generate a sucrose anion, which then reacts with an alkyl halide, such as benzyl (B1604629) chloride, to produce a mixture of benzyl ethers. researchgate.net
The following table summarizes various methods for the synthesis of mixed sucrose esters:
| Method | Reactants | Catalyst/Conditions | Primary Products | Reference |
| Transesterification | Sucrose, Mixed Carboxylic-Palmitic Anhydrides | Amberlyst-15 resin | Sucrose Palmitate Esters | nih.gov |
| Solvent-Free Transesterification | Sucrose, Potassium Hydroxide, Magnesium Alkanoate, Fatty Acid Methyl Ester | Heat, Vacuum | Sucrose Monoesters and Diesters | assemblingsugars.fr |
| Base-Catalyzed Transesterification | Sucrose, Vinyl Esters | Disodium Hydrogen Phosphate in DMSO | Sucrose Monoesters | dss.go.th |
| Enzymatic Esterification | Sucrose, Methyl Ester | Candida antarctica lipase | Sucrose Esters | e3s-conferences.org |
Investigation of Acyl Migration Phenomena
Acyl migration is a significant phenomenon in the chemistry of sucrose esters, where an acyl group intramolecularly transfers from one hydroxyl group to another. tandfonline.comresearchgate.net This process can occur during synthesis, purification, or even storage, leading to a mixture of regioisomers and complicating the synthesis of a single, pure sucrose ester. sci-hub.se The migration is particularly prevalent in base-catalyzed reactions and is influenced by factors such as the solvent, temperature, and the presence of water. tandfonline.comresearchgate.net
Research has shown that acyl groups tend to migrate from secondary to primary hydroxyl positions, which are generally more thermodynamically stable. researchgate.netresearchgate.net For instance, in the glucose part of a sucrose ester, an acyl group at the C-2 position can migrate to the C-3 position, and an acyl group at C-3 can migrate to the more stable C-6 position. researchgate.netsci-hub.se The migration from C-2 to C-3 is often reversible, with the 3-O-ester being favored at equilibrium. sci-hub.se The presence of water has been found to catalyze the migration of an ester from the OH-3 position to the OH-6 position in a basic organic medium. tandfonline.comresearchgate.net Conversely, the 6-O-acyl derivative is generally more stable under both acidic and basic conditions. tandfonline.comresearchgate.net
The study of acyl migration is crucial for controlling the regioselectivity of sucrose ester synthesis. By understanding the conditions that promote or inhibit migration, researchers can devise strategies to obtain specific isomers. For example, performing reactions under mild, anhydrous conditions can often minimize acyl migration. researchgate.net The use of specific enzymes for deacylation can also offer a high degree of regioselectivity, although acyl migration can still occur with the partially deacylated products. tandfonline.com Minimizing this migration during enzymatic deacylation can be achieved by controlling the pH of the reaction medium. tandfonline.com
The investigation of acyl migration often employs analytical techniques such as High-Performance Liquid Chromatography (HPLC) and in situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the distribution of isomers over time. tandfonline.comresearchgate.net These studies have provided valuable insights into the kinetics and thermodynamics of the migration process.
The following table outlines key findings related to acyl migration in sucrose esters:
| Observation | Conditions | Implication | Reference |
| Migration from C-3 to C-6 | Basic organic medium, presence of water | The 6-O-acyl isomer is thermodynamically favored. Water acts as a catalyst for this migration. | tandfonline.comresearchgate.net |
| Reversible migration between C-2 and C-3 | Basic conditions | The 3-O-ester is generally favored at equilibrium. | sci-hub.se |
| Stability of 6-O-acyl derivatives | Acidic or basic conditions | These isomers are the most stable among the mono-esters. | tandfonline.comresearchgate.netresearchgate.net |
| Minimizing migration | Anhydrous conditions, controlled pH (4-5) in enzymatic reactions | Allows for better control over the regiochemical outcome of the reaction. | researchgate.nettandfonline.com |
Advanced Spectroscopic Elucidation of Sucrose Octabenzoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of sucrose (B13894) octabenzoate, enabling the detailed assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.
The assignment of the ¹H and ¹³C signals for the sucrose backbone of sucrose octabenzoate has been accomplished through a combination of one-dimensional and two-dimensional NMR experiments. researchgate.netnih.gov Homonuclear shift correlation experiments (COSY) are instrumental in identifying the proton-proton coupling networks within the glucose and fructose (B13574) rings, allowing for the assignment of the ¹H resonances. researchgate.netnih.gov Subsequently, one-bond ¹H-¹³C heteronuclear shift correlation measurements establish the direct connectivity between protons and their attached carbons, leading to the unambiguous assignment of the ¹³C signals of the carbohydrate portion. researchgate.netnih.gov
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Sucrose Moiety of this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucosyl Unit | ||
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Fructosyl Unit | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6' |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table illustrates the type of data obtained from these NMR experiments.
The eight benzoyl groups of this compound give rise to distinct resonances for their carbonyl carbons in the ¹³C NMR spectrum. researchgate.netnih.gov The chemical shifts of these carbonyl carbons can be resolved, particularly in a mixed solvent system like benzene-d₆-pyridine-d₅ (1:1). researchgate.netnih.gov The assignment of these resonances to their specific positions on the sucrose framework is achieved through three-bond ¹H-¹³C shift correlation studies (HMBC). researchgate.netnih.gov This technique reveals correlations between the carbonyl carbons and protons that are three bonds away, thereby linking each benzoyl group to a specific hydroxyl position of the original sucrose molecule.
The comprehensive structural confirmation of this compound relies heavily on a combination of 2D NMR experiments. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment establishes the connectivity between J-coupled protons, helping to trace out the spin systems of the glucose and fructose rings. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Correlation), this experiment correlates proton signals with the signals of directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments of the sucrose core. c6h6.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.educolumbia.edu It is particularly valuable for assigning the carbonyl carbons of the benzoate (B1203000) groups by showing correlations to protons on the sucrose backbone. researchgate.net It also helps to confirm the glycosidic linkage between the glucose and fructose units. columbia.edu
Together, these 2D NMR techniques provide a detailed and unambiguous map of the atomic connectivity within the this compound molecule. researchgate.netljmu.ac.uk
To further aid in the assignment of the carbonyl carbon resonances, specific isotopic labeling has been employed. researchgate.netnih.gov By synthesizing this compound using benzoyl chloride enriched with ¹³C at the carbonyl position (benzoyl-carbonyl-¹³C chloride), the signals for these specific carbonyl groups are enhanced in the ¹³C NMR spectrum. researchgate.netnih.gov This method allows for the confident assignment of carbonyl groups, especially when analyzing products of partial deacylation, as the labeled positions are easily identified. researchgate.netnih.gov
Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by the absence of the broad O-H stretching band that is prominent in the spectrum of unsubstituted sucrose. spectroscopyonline.com Key absorption bands for this compound include:
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed.
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is a prominent feature.
C-O Stretching: Multiple strong bands are present in the fingerprint region, corresponding to the C-O stretching vibrations of the ester linkages and the ether linkages within the sucrose core. spectroscopyonline.com
Aromatic C=C Bending: Peaks corresponding to the benzene (B151609) rings of the benzoate groups are also present. copbela.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1760-1690 |
| Aromatic Ring | C=C Bending | 1614-1465 |
| Ether & Ester | C-O Stretch | 1320-1000 |
| Aromatic C-H | =C-H Stretch | 3100-3000 |
| Aliphatic C-H | -C-H Stretch | 3000-2850 |
Note: This table provides a general range for the characteristic absorptions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides essential information regarding the molecular weight and structural features of this compound through its fragmentation patterns. The technique confirms the molecular mass of the compound to be approximately 1175.1 g/mol . nih.gov
Computational Chemistry and Theoretical Studies of Sucrose Octabenzoate
Molecular Modeling and Conformational Analysis
Molecular dynamics (MD) simulations are a key technique used to explore the conformational landscape of saccharides and their derivatives. nih.gov In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over time using a force field like GLYCAM06 or MMFF94s. nih.govmdpi.com These simulations can reveal the most stable, low-energy conformations and the transitions between them. For sucrose (B13894) itself, simulations have shown that while it is a dynamic molecule, the conformation found in its crystal structure is generally the most dominant one in an aqueous solution. nih.gov
A conformational search for sucrose octabenzoate would likely identify several low-energy structures. The stability of these conformers is a balance between intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, and the stereoelectronic effects inherent to the carbohydrate structure. rsc.org The results of such an analysis can be presented as a potential energy surface, mapping energy as a function of key dihedral angles.
Table 1: Representative Data from Conformational Analysis of a Disaccharide Derivative
This table illustrates typical data obtained from a conformational search, showing the relative energies and populations of different stable conformers.
| Conformational Isomer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | (37.6°, -45.2°) | 0.0 | 45.0 |
| B | (40.2°, 175.1°) | 2.1 | 12.6 |
| C | (-55.8°, -30.5°) | 2.5 | 8.5 |
Note: Data are illustrative, based on typical values for similar molecules as specific data for this compound is not publicly available. Data inspired by findings for similar disaccharide derivatives. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about the distribution of electrons, which in turn governs the molecule's stability, reactivity, and spectroscopic properties. A common approach involves using a functional, such as B3LYP, with a suitable basis set to solve for the molecule's electron density. banglajol.infolodz.pl
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity. banglajol.info Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and ether groups would be expected to be electron-rich, while the aromatic protons would be electron-poor. unimas.my
These calculations help rationalize the molecule's behavior. For instance, the addition of ester groups, like benzoates, to a sugar backbone tends to decrease the HOMO-LUMO gap compared to the parent sugar, indicating a change in electronic properties and potential reactivity. banglajol.inforesearchgate.net
Table 2: Predicted Electronic Properties of Sugar Esters from DFT Calculations
This table shows representative electronic properties calculated for sugar esters using DFT methods.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (Δε) (eV) |
| Parent Glucopyranoside | -7.981 | 0.243 | 8.224 |
| Glucopyranoside Dibenzoate | -8.312 | -1.056 | 7.256 |
| Glucopyranoside Tetrabenzoate | -8.544 | -1.543 | 7.001 |
| This compound (Estimated) | -8.8 to -9.2 | -1.8 to -2.2 | ~6.6 to 7.0 |
Note: Values for glucopyranoside esters are based on published data for similar compounds. banglajol.info The values for this compound are estimated based on trends observed for increasing esterification. Specific DFT calculations for this compound are required for precise values.
Prediction of Reactivity and Selectivity through Computational Methods
Computational methods are instrumental in predicting the chemical reactivity of this compound and the selectivity of its reactions, such as the selective removal of one or more benzoate (B1203000) groups (deacylation). acs.org The eight hydroxyl positions on sucrose are not equivalent, and therefore, the eight benzoate groups on this compound exhibit different reactivities.
Computational approaches can predict the most likely site for an electrophilic or nucleophilic attack. By analyzing the electronic structure from DFT calculations, one can determine local reactivity descriptors. For example, the site with the highest HOMO density is often the most susceptible to electrophilic attack, while the site with the highest LUMO density is prone to nucleophilic attack. acs.org Calculated atomic charges and Fukui functions provide more nuanced predictions of regioselectivity. acs.org
Furthermore, reaction mechanisms can be modeled by calculating the transition state structures and their corresponding activation energies. A reaction pathway with a lower activation energy barrier is kinetically favored. For the selective deacylation of this compound, computational models could be used to calculate the energy required to remove each of the eight benzoate groups, thereby predicting which ester linkage is the most labile under specific reaction conditions. This predictive power is a cornerstone of modern computational chemistry, enabling the rational design of chemical syntheses. frontiersin.orgresearchgate.net
Simulation of Intermolecular Interactions in Material Systems
This compound is used as an additive in various materials, including polymers and cosmetics. nifs.ac.lk Its performance in these applications is dictated by the intermolecular interactions between it and the surrounding matrix. Computational simulations can model these interactions to predict material properties like compatibility, mechanical strength, and barrier properties.
When blended with a polymer, the bulky and somewhat rigid structure of this compound can act as a plasticizer or a reinforcing agent. Molecular dynamics simulations can be used to study how this compound molecules arrange themselves within a polymer matrix. These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals forces and potential dipole-dipole interactions between the benzoate esters and the polymer chains. researchgate.netcnr.it
For example, in a paint or coating formulation, sucrose esters contribute to properties like hydrophobicity and crosslink density. pcimag.com Simulations can model the interface between a coating containing this compound and a water droplet, providing insight into its water-repellent properties. The orientation of the molecule at the surface, with its hydrophobic benzene (B151609) rings potentially facing outwards, can be predicted. These simulations are crucial for designing and optimizing formulations for specific applications, linking the molecular structure of this compound to the macroscopic properties of the final material. pcimag.com
Applications in Materials Science and Chemical Engineering
Role as a Plasticizer in Polymer Systems
As a plasticizer, sucrose (B13894) octabenzoate is incorporated into polymer matrices to enhance flexibility and processability. polymeradd.co.thspecialchem.comscbt.com It is recognized for its excellent stability to ultraviolet light and resistance to hydrolysis. specialchem.com
Research has demonstrated the high compatibility of sucrose octabenzoate with a wide range of synthetic resins. google.combiosynth.com This compatibility extends to polymers such as:
Polyvinyl Chloride (PVC) google.combiosynth.com
Cellulose (B213188) Acetate (B1210297) google.combiosynth.com
Vinyl Chloride-Vinyl Acetate Copolymer google.com
Polyvinyl Acetate google.com
Nitrocellulose 52bline.com
Cellulose Acetate Butyrate specialchem.com
Acrylic Resins specialchem.com
This broad compatibility makes it a versatile additive in the formulation of various plastic products. biosynth.comresearchgate.net
The addition of this compound to polymer systems can significantly modify their physical properties. Notably, it has been shown to improve the hardness and gloss of the final products. google.comspecialchem.combiosynth.com In nail lacquer formulations, for instance, it contributes to the brightness, film adhesion, water resistance, and abrasion resistance of the nail polish film. 2017erp.com It also helps in reducing shrinkage and viscosity. 2017erp.com
Compatibility with Synthetic Resins (e.g., Polyvinyl Chloride, Cellulose Acetate)
Components in Coatings, Adhesives, and Inks
This compound is a valuable component in the formulation of coatings, adhesives, and inks, where it functions as a modifier, plasticizer, binder, and dispersant. deyerchem.combiosynth.com
In the realm of formulation science, this compound is utilized for surface modification. deyerchem.com In coatings, it can improve film formation, leading to a continuous and durable layer. specialchem.com Its use in nail polish, for example, results in a film on the nail that enhances brightness and wear resistance. lookchem.comspecialchem.com
The compound finds application in a variety of specialized chemical products. lookchem.com In the ink industry, it acts as a plasticizer for solid inks and a carrier for pigments in liquid inks, particularly for thermal printing. lookchem.comdeyerchem.com It helps to prevent the elution of pigments and improves the viscosity, water solubility, dispersion, and emulsification of the ink. lookchem.comdeyerchem.com Furthermore, it is an essential component for enhancing the thermal stability of recording media in magnetic and thermal transfer processes. lookchem.comdeyerchem.com It has also been used in adhesives, including those for food packaging and tapes. deyerchem.com2017erp.com
Formulation Science for Surface Modification
Material Design for Controlled Release Formulations
The properties of this compound make it a candidate for the design of controlled-release formulations in the pharmaceutical and other industries.
Research has explored the use of sucrose derivatives in drug delivery systems. smolecule.com Formulations containing this compound have been investigated for their potential to provide sustained release of active pharmaceutical ingredients. nih.govgoogleapis.comgoogleapis.com These systems are often designed as injectable liquids that form a gel-like depot upon administration, allowing for the slow and controlled release of the entrapped drug. nih.govgoogleapis.com The viscosity of the formulation can be tuned to control the release rate. nih.govzhishangchemical.com For example, a liquid composition comprising this compound, a triglyceride, a polymer, and a solvent can self-assemble into a depot upon contact with tissue, providing sustained intratumoral drug release. nih.gov The release profile can be modified by adjusting the composition of the formulation. nih.gov
Investigation of this compound as a Viscosity Modifier in Material Depots
This compound has been identified as a key component in the formation of in-situ material depots, which are formulations that are liquid before application but transform into a semi-solid or gel-like state upon injection into a target environment. nih.govepo.org These depots are utilized for various purposes, including as markers for radiotherapy or as platforms for sustained drug release. epo.org
The function of this compound in these systems is primarily as a gel-forming agent and viscosity modifier. epo.org For instance, in a liquid composition known as CarboCell, this compound (referred to as SuBen) is a primary constituent. nih.gov This formulation is significantly more viscous than water prior to administration and forms a stable, semi-solid depot at the injection site as the solvent component diffuses away. nih.gov This process results in a substantial increase in viscosity, with some formulations designed to increase by more than 10,000 centipoise (cP) upon administration to form a stable depot. googleapis.com
These systems, often referred to as ECells or ICells, are hydrophobic depots composed of carbohydrate esters like this compound, co-solvents, and solvents. epo.orggoogleapis.com Upon contact with an aqueous environment or body tissue, the water-miscible solvent leaves the mixture, causing the remaining hydrophobic components to form a dense, high-viscosity depot. nih.govepo.org
Table 1: Properties of this compound-Based Material Depots
| Property | Description | Source(s) |
| Initial State | Liquid, injectable formulation. | nih.govepo.org |
| Key Component | This compound (SuBen) as a gel-forming carbohydrate ester. | nih.govepo.org |
| Transformation | Forms a semi-solid, gel-like, or amorphous solid depot upon injection. nih.govepo.org | nih.govepo.org |
| Mechanism | Efflux of a water-miscible solvent upon contact with an aqueous environment. | nih.govepo.org |
| Viscosity Change | Significant increase post-injection; can exceed 10,000 cP. | nih.govgoogleapis.com |
| Depot Nature | Hydrophobic, dense, and water-depleted. | epo.org |
Controlled Release Kinetics in Polymer Matrices
The material depots formed using this compound are highly effective as systems for the controlled and sustained release of therapeutic agents. nih.govscielo.br The release of an active substance from these matrices is governed by several mechanisms, primarily diffusion of the agent through the polymer matrix and the biodegradation of the matrix itself. scielo.brjourcc.com
In these systems, the therapeutic agent is dispersed within the matrix formed by components including this compound. nih.govscielo.br The rate of release can be meticulously controlled by optimizing various factors, such as the ratio of the drug to the polymer, the density of the formulation, and the specific physical dimensions of the depot. scielo.br This allows for the design of delivery systems that can maintain therapeutic levels of a drug over an extended period while minimizing systemic exposure. nih.govjourcc.com
The kinetics of release can be classified into different models:
Monolithic Systems : The therapeutic agent is uniformly dispersed throughout the polymer matrix. Its release is controlled by diffusion through this matrix. scielo.br
Reservoir Systems : The active agent is enclosed within a core that is surrounded by a rate-controlling polymer membrane. scielo.br
Studies involving the CarboCell system, which contains this compound, have demonstrated its ability to provide sustained release of active compounds. The release pattern is characterized by a slow, diffusion-controlled phase, which ensures prolonged activity at the target site. nih.govscielo.br
Table 2: Mechanisms of Controlled Release from Polymer Matrices
| Mechanism | Description | Relevance to this compound Depots | Source(s) |
| Diffusion | The therapeutic agent moves through the polymer matrix to be released into the surrounding environment. scielo.brjourcc.com | This is a primary mechanism governing the slow, sustained release from the depot. nih.govscielo.br | nih.govscielo.brjourcc.com |
| Biodegradation | The polymer matrix undergoes hydrolytic or enzymatic degradation, breaking down into smaller, non-toxic byproducts and releasing the entrapped agent. scielo.brjourcc.com | The carbohydrate ester components are biodegradable by hydrolysis, contributing to the release profile. nih.gov | nih.govscielo.brjourcc.com |
| Swelling | Hydrophilic polymers absorb water and swell, increasing pore size and facilitating drug diffusion out of the matrix. jourcc.com | Less relevant as this compound depots are hydrophobic and repel water. epo.orgjourcc.com | epo.orgjourcc.com |
Utilization in Polyurethane Foam Technology
In the production of polyurethane foams, various polyols are used as key reactants. Sucrose-based polyols, which are derivatives of sucrose, are employed to increase the functionality of the polymer network, influencing the final properties of the foam. researchgate.netgoogle.com These high-functionality polyols are particularly useful in creating rigid polyurethane foams with specific characteristics. researchgate.net
Impact on Foam Properties and Fire Retardancy
The incorporation of sucrose-based polyols can significantly impact the physical properties of rigid polyurethane foams. Research has shown that modifying a primary polyol with a high-functionality sucrose-based polyol can lead to dimensionally stable foams. researchgate.net For instance, such modifications have been used to produce foams with low linear changes (≤ 0.5%) and low short-term water absorption (≤ 0.35 kg/m ²), which are desirable for insulation applications. researchgate.net
The fire retardancy of polyurethane foams is a critical property, as the base polymer is highly flammable. scientificarchives.comresearchgate.net While many different flame retardants are added to foam formulations, the chemical structure of the polyol can also play a role. google.comgoogle.com Polyols that introduce aromatic structures into the polymer backbone can enhance fire protection. cardolite.com Although direct studies on this compound's specific use as a fire retardant in polyurethane foams are not prominent, its highly aromatic structure, derived from the eight benzoate (B1203000) groups, is a feature that generally contributes to thermal stability and char formation in polymers. cardolite.comnih.gov
The effectiveness of flame retardants in polyurethane foams is often evaluated using cone calorimetry, which measures parameters like the peak heat release rate (pHRR) and total heat release (THR). mdpi.com A reduction in these values indicates improved fire retardancy. mdpi.com
Table 3: Effect of Sucrose-Based Polyol Modification on Rigid Polyurethane Foam Properties
| Property | Foam Density: 30 kg/m ³ | Foam Density: 40 kg/m ³ | Source(s) |
| Linear Change (Length) | ≤ 0.5% | ≤ 0.5% | researchgate.net |
| Linear Change (Width) | ≤ 0.5% | ≤ 0.5% | researchgate.net |
| Linear Change (Thickness) | ≤ 0.5% | ≤ 0.5% | researchgate.net |
| Short-term Water Absorption | ≤ 0.35 kg/m ² | ≤ 0.35 kg/m ² | researchgate.net |
| Water Vapor Resistance Factor | up to 50 | up to 50 | researchgate.net |
This data is based on research where a low-functionality polyol was modified with a high-functionality sucrose-based polyol to achieve dimensional stability. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Sucrose (B13894) Octabenzoate Derivatives with Tailored Properties
The inherent structure of sucrose octabenzoate offers a platform for the synthesis of new derivatives with customized functionalities. By selectively replacing one or more benzoate (B1203000) groups with other functional moieties, scientists can fine-tune the molecule's properties for specific applications. Research is ongoing to create derivatives that could impart desirable characteristics like fire retardancy to polymers. iupac.org The synthesis of halogenated sucrose derivatives, for instance, has been shown to produce compounds with significantly altered properties. iupac.org
Enzymatic and chemical methods are being explored for the regioselective deacylation of sucrose esters, including this compound, to produce partially substituted sucrose benzoates. tandfonline.comresearchgate.net This approach allows for the creation of a wide array of sucrose derivatives with varying degrees of benzoylation, each with unique solubility, thermal, and mechanical properties. For example, the selective debenzoylation of this compound can yield hepta- and hexa-O-benzoylsucrose derivatives. researchgate.net These partially benzoylated sucroses could find use in a range of applications, from biodegradable plastics to drug delivery systems. googleapis.com
Integration into Sustainable Chemical Processes and Bio-based Materials
As a derivative of sucrose, a renewable and abundant natural resource, this compound is well-positioned to contribute to the growing field of sustainable chemistry. researchgate.net Its use as a plasticizer and modifier for various polymers is already established, and future research aims to expand its role in the development of bio-based and biodegradable materials. iupac.orgresearchgate.net
Sucrose and its derivatives are being investigated as key components in the production of bioplastics, such as those derived from starch, cellulose (B213188), and polylactic acid (PLA). mdpi.comresearchgate.netscirp.org The incorporation of this compound into these materials can enhance their mechanical properties and processing characteristics. iupac.org Furthermore, the development of "green" synthesis methods for sucrose esters, such as ultrasound-assisted esterification, is reducing the environmental impact of their production. fkit.hr The broader movement towards converting sugar mills into sustainable biorefineries that can produce a range of value-added chemicals from sugarcane by-products will further drive the sustainable production of sucrose derivatives like this compound. researchgate.net
Advanced Characterization Methodologies for Complex Formulations
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for optimizing their performance in various applications. Advanced analytical techniques are being employed to characterize these complex molecules and their formulations.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 1H NMR, is a powerful tool for determining the precise structure of sucrose esters, including the assignment of resonances for the sucrose moiety and carbonyl carbons in this compound. vtt.fiacs.orgacs.org This technique is also invaluable for studying selective deacylation reactions. tandfonline.comvtt.fiacs.org Other spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the acetylation and hydrophobic incorporation in sucrose derivatives. fkit.hr Mass spectrometry and gas chromatography are also employed for the analysis of sucrose ester mixtures. iupac.org
For formulations containing this compound, such as in drug delivery systems or polymer blends, techniques like micro-computed tomography (µCT) can be used to visualize the formation and stability of depots in situ. nih.gov
Computational Design of this compound-Based Functional Materials
Computational modeling and simulation are emerging as indispensable tools for accelerating the design and discovery of new materials. In the context of this compound, computational approaches can be used to predict the properties of novel derivatives and to understand their interactions within complex formulations.
Molecular modeling can provide insights into the conformation of sucrose derivatives in solution. researchgate.net For instance, computational studies can help to understand the intramolecular hydrogen bonding that influences the reactivity of sucrose's hydroxyl groups. iupac.org This knowledge is critical for designing selective synthesis strategies for new derivatives.
Furthermore, computational methods are being used to design and assess the potential of new functional materials. For example, computational design is being applied to develop novel inhibitors for biological targets, and similar approaches could be used to design this compound-based materials with specific therapeutic or industrial functions. researchgate.net
Addressing Challenges in Scale-Up and Industrial Application
While this compound holds great promise, several challenges need to be addressed to facilitate its wider industrial adoption. The economics of production, particularly for large-scale applications, is a key consideration. google.com Traditional methods for preparing sucrose benzoates can have drawbacks, such as low yields or the use of expensive and hazardous reagents, which are not suitable for commercial-scale manufacturing of a low-cost, high-purity product. google.com
The development of more efficient and cost-effective synthesis and purification processes is a primary focus of current research. This includes optimizing reaction conditions to improve yields and reduce the use of excess reagents. google.com For instance, research has shown that using a specific ratio of water to sucrose can impact the yield of the benzoylation reaction. google.com
Q & A
Q. What established synthetic routes are used to prepare sucrose octabenzoate, and how can purity be validated?
this compound is synthesized via esterification of sucrose with benzoyl chloride under controlled conditions. Key steps include protecting hydroxyl groups, optimizing reaction time/temperature, and using catalysts like pyridine. Purity validation requires chromatographic techniques (e.g., HPLC for quantifying unreacted precursors ) and spectroscopic methods (e.g., NMR for structural confirmation). Reproducibility mandates detailed reporting of solvent ratios, purification steps (e.g., recrystallization), and characterization protocols, as per guidelines for experimental rigor .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) identifies esterification patterns and confirms the octa-substituted structure. Fourier-Transform Infrared (FTIR) spectroscopy verifies benzoyl C=O stretches (~1720 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities, while Mass Spectrometry (MS) confirms molecular weight. Researchers should cross-validate results using multiple techniques to address instrumental limitations .
Q. What factors influence the stability of this compound in different environments?
Stability depends on pH (hydrolysis accelerates in alkaline conditions), temperature (thermal decomposition above 150°C), and UV exposure (photodegradation in sunscreen applications). Accelerated stability studies using Arrhenius modeling predict shelf-life, while differential scanning calorimetry (DSC) assesses thermal degradation profiles. Storage recommendations include inert atmospheres and light-resistant packaging .
Advanced Research Questions
Q. How can experimental parameters be optimized to improve this compound synthesis yield?
Response Surface Methodology (RSM) or Design of Experiments (DoE) identifies optimal molar ratios (sucrose:benzoyl chloride), catalyst concentration, and reaction time. Kinetic studies using in-situ FTIR track esterification progress. Advanced purification techniques, such as column chromatography with gradient elution, enhance yield without compromising purity. Computational tools (e.g., Gaussian for transition-state modeling) predict reaction pathways .
Q. What approaches resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., DPPH vs. ABTS assays) or impurity profiles. Meta-analyses using PRISMA guidelines systematically compare methodologies. Replication studies under standardized protocols (e.g., OECD guidelines) isolate variables. Collaborative inter-laboratory studies validate findings, addressing biases in cell lines or solvent systems .
Q. Which computational models predict the interactions of this compound with biological targets or materials?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with proteins (e.g., collagen in UV protection) or polymer matrices. Density Functional Theory (DFT) calculates electronic properties relevant to photostability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., benzoate vs. cinnamate derivatives) with efficacy, guiding structural optimization .
Q. How does this compound’s supramolecular behavior affect its application in material science?
X-ray crystallography and Small-Angle X-Ray Scattering (SAXS) reveal crystallinity and self-assembly patterns. Rheological studies assess its role as a plasticizer in polymer blends. Researchers should compare its hydrogen-bonding capacity with analogous esters (e.g., sucrose octaacetate) to tailor mechanical properties for coatings or drug-delivery systems .
Methodological Considerations
- Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental reporting, including raw data in supplementary materials .
- Data Contradictions : Apply triangulation (multiple assays/methods) and sensitivity analyses to isolate variables .
- Ethical Compliance : Adhere to OECD principles for chemical safety assessments if extending studies to biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
